molecular formula C11H23NO2 B13820516 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B13820516
M. Wt: 201.31 g/mol
InChI Key: AHPXMHKEFQCGBY-UHFFFAOYSA-N
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Description

4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is a sterically hindered piperidine derivative featuring a hydroxyl group at position 1 and an ethoxy substituent at position 4, with four methyl groups symmetrically positioned at carbons 2 and 5. This structural motif confers stability to the molecule, making it resistant to radical-mediated degradation.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4-ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C11H23NO2/c1-6-14-9-7-10(2,3)12(13)11(4,5)8-9/h9,13H,6-8H2,1-5H3

InChI Key

AHPXMHKEFQCGBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(N(C(C1)(C)C)O)(C)C

Origin of Product

United States

Preparation Methods

Overview

The preparation of this compound generally involves multi-step synthesis starting from triacetoneamine or related piperidone intermediates. Catalytic hydrogenation, acid-catalyzed transformations, and alkylation with ethylene oxide or ethoxy sources are key steps. The process is typically conducted in aqueous or polar organic solvents under controlled temperature and pressure conditions.

Detailed Synthesis Route from Triacetoneamine

A well-documented method is described in US Patent US4731448A, which outlines a process starting from triacetoneamine:

Step Description Conditions Outcome
1 Catalytic hydrogenation of triacetoneamine In water or polar organic solvent, catalytic hydrogenation Formation of 2,2,6,6-tetramethyl-4-piperidinol intermediate
2 Addition of catalytic amount of acid (e.g., sulfuric acid, hydrochloric acid, acetic acid) Acid added to solution or concentrated melt of intermediate, before or after distillation Activation of intermediate for subsequent reaction
3 Reaction with ethylene oxide in molar excess Autoclave, temperature rises quasi-adiabatically to 90-150 °C, reaction time 3-4.7 hours Formation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol (a close analog)
4 Isolation Cooling, filtration, washing with water and toluene Crystalline product with melting point ~180-182 °C, yield ~86%

Notes:

  • The acid catalysis step is critical to avoid isolation of the intermediate and to facilitate direct reaction with ethylene oxide.
  • The solvent choice affects isolation and purity; water and polar solvents are preferred.
  • Ethylene oxide addition is rapid, causing temperature spikes that must be controlled.
  • The final product is isolated by filtration and washing to remove impurities.

Alternative Synthetic Approaches

While the above method focuses on hydroxyethyl substitution, related literature indicates that ethoxy substitution can be introduced via alkylation or etherification reactions involving ethoxy reagents.

  • In the European patent EP0389420B1, ethylenically unsaturated compounds containing 1-hydrocarbyloxy-2,2,6,6-tetramethylpiperidine moieties are synthesized via reactions of piperidine derivatives with alkoxy groups. Although this patent focuses on polymerizable derivatives, it provides insight into functionalization strategies involving ethoxy groups on the piperidine ring.

  • Research articles (e.g., from Royal Society of Chemistry supplementary data) describe multi-step functionalization of 2,2,6,6-tetramethylpiperidine derivatives with various alkoxy substituents via nucleophilic substitution, tosylation, and azide intermediates, which could be adapted for ethoxy substitution at the 1-position.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Catalytic hydrogenation + acid catalysis + ethylene oxide alkylation Triacetoneamine Acid (H2SO4, HCl, acetic acid), ethylene oxide 90-150 °C, 3-4.7 h, autoclave ~86% Direct, high yield, well-documented industrial process
Alkoxy functionalization via tosylation and nucleophilic substitution 2,2,6,6-Tetramethylpiperidine derivatives Tosylates, alkoxy nucleophiles Multi-step, mild to moderate temperatures Variable Flexible for diverse alkoxy groups, more complex

Research Findings and Notes

  • The catalytic hydrogenation route allows for efficient conversion of triacetoneamine to the hydroxy-substituted piperidine intermediate without isolating unstable intermediates, improving safety and process economy.

  • Acid choice influences reaction rate and product purity; sulfuric acid and hydrochloric acid are preferred for catalytic activity and ease of handling.

  • Reaction with ethylene oxide must be carefully controlled due to exothermicity and potential hazards; quasi-adiabatic temperature rises to ~117 °C are typical.

  • Isolation by crystallization and washing yields a product with high purity and reproducible melting point, suitable for further applications or modifications.

  • Alternative methods involving tosylation and nucleophilic substitution enable the introduction of ethoxy groups but require additional synthetic steps and purification.

Summary Table of Key Reaction Parameters

Parameter Optimal Range/Value Comments
Hydrogenation solvent Water or polar organic solvent Facilitates reduction and intermediate solubility
Acid catalyst H2SO4 (preferred), HCl, acetic acid Catalytic amounts; added before or after distillation
Ethylene oxide molar excess >1 equivalent Ensures complete alkylation
Reaction temperature 90-150 °C Controlled to manage exotherm
Reaction time 3-4.7 hours Sufficient for completion
Yield ~86% High yield under optimized conditions
Product melting point 180-182 °C Indicator of purity

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and the desired nucleophile in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: 4-Ethoxy-2,2,6,6-tetramethylpiperidin-1-one.

    Reduction: 4-Ethoxy-2,2,6,6-tetramethylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
TEMPOL is recognized for its ability to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions. Studies have demonstrated that TEMPOL can protect against oxidative damage in models of diseases such as Parkinson's disease and obstructive sleep apnea. For instance, it has been shown to alleviate lung injury induced by chronic intermittent hypoxia by modulating the expression of specific microRNAs and proteins involved in oxidative stress response .

Neuroprotective Effects
Research indicates that TEMPOL offers neuroprotection in models of neurodegenerative diseases. It effectively protects dopaminergic cells from apoptosis induced by 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. The mechanism involves the translocation of NF-kappaB to the nucleus, which is crucial for cell survival . In vivo studies further support its efficacy by demonstrating protection against behavioral deficits associated with dopamine loss .

Polymer Science Applications

Inhibition of Polymerization
TEMPOL serves as an effective inhibitor of polymerization processes involving ethylenically unsaturated monomers. Its application in preventing premature polymerization during the purification of these monomers has been documented. The compound's solubility characteristics allow it to function effectively in both aqueous and organic phases, making it versatile for industrial applications .

Stabilization of Polymers
The compound is also utilized as a stabilizer in polymer formulations. Its properties help enhance the thermal and light stability of plastics, making it valuable in the production of materials that require prolonged durability under environmental stressors .

Case Studies

Study Application Findings
Numa R et al. (2008)NeuroprotectionTEMPOL protects dopaminergic cells from oxidative stress and reduces behavioral deficits in animal models of Parkinson's disease .
Recent Study (2024)Lung InjuryTEMPOL alleviates oxidative damage in lung tissue under chronic intermittent hypoxia by modulating miR-212-5p and SIRT6 levels .
Patent Study (2006)Polymer ScienceTEMPOL effectively inhibits polymerization in both aqueous and organic phases, demonstrating its utility in industrial processes .

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative damage. The compound interacts with ROS, neutralizing them and preventing cellular damage. This activity is mediated through the formation of stable radicals that do not propagate further oxidative reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogues of 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine, highlighting substituent effects on physicochemical properties, biological activity, and applications:

Compound Name Substituents (Position 1/4) Key Properties Applications References
4-Hydroxy-1-oxyl-2,2,6,6-tetramethylpiperidine -OH (1), -O• (4) Stable nitroxyl radical; high accessibility from inexpensive precursors. Spin-labeling in EPR studies; antioxidant in radical scavenging.
Metexyl (4-Methoxy-1-oxyl-2,2,6,6-tetramethylpiperidine) -O• (1), -OCH₃ (4) Enhanced antioxidant activity; rate constants: $ k{\text{O}2^-} = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $, $ k_{\text{•OH}} = 4.5 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} $. Apoptosis induction in tumor models; ROS scavenging in vivo.
Tempicol-2 (4-Hydroxy-4-(2-picolyl)-2,2,6,6-tetramethylpiperidine-1-oxyl) -O• (1), picolyl (4) Dual antioxidant and anticancer activity; comparable apoptosis induction to Tempace. Pharmacological studies targeting oxidative stress in cancer.
TMH (1-Hydroxy-4-methoxy-2,2,6,6-tetramethylpiperidine) -OH (1), -OCH₃ (4) Non-radical derivative; used as a redox mediator in laccase-catalyzed oxidations. Synthetic chemistry; mediator in enzymatic oxidation of alcohols.
OT-551 (1-Hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine) -OH (1), -OCOcPr (4) Prodrug converted to TEMPOL-H; anti-inflammatory and antioxidant effects. Ocular protection against light-induced retinal damage.
4-Amino-TEMPO (4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl) -O• (1), -NH₂ (4) High catalytic efficiency in alcohol oxidation; recyclable in polymer monoliths. Continuous flow catalysis; industrial oxidation reactions.

Key Comparative Insights:

Substituent Effects on Antioxidant Activity: Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups at position 4 enhance lipophilicity, improving membrane interaction and radical scavenging efficiency. Metexyl demonstrates superior superoxide ($ \text{O}_2^- $) and hydroxyl radical ($ \text{•OH} $) quenching compared to hydroxylated analogues .

Stability and Reactivity: Nitroxyl radicals (e.g., 4-Hydroxy-1-oxyl) exhibit exceptional stability due to steric hindrance from methyl groups, enabling prolonged radical scavenging . Non-radical derivatives like TMH serve as stable mediators in oxidation reactions, avoiding self-quenching issues seen in radical species .

Catalytic Applications: 4-Amino-TEMPO derivatives outperform methoxy or hydroxyl analogues in alcohol oxidation due to the electron-donating amino group, which enhances catalytic turnover in flow reactors . Ethoxy-substituted compounds may offer intermediate polarity for balancing solubility and reactivity in heterogeneous systems.

Biological Efficacy :

  • OT-551’s cyclopropanecarbonyloxy group facilitates prodrug activation, releasing TEMPOL-H in vivo for targeted antioxidant therapy .
  • Methoxy and ethoxy substituents reduce metabolic degradation, extending plasma half-life compared to hydroxylated counterparts .

Biological Activity

4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine (also known as 4-EHT) is a derivative of the well-studied compound 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This compound has garnered attention due to its potential biological activities, particularly in the context of oxidative stress and inflammation. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H19NO\text{C}_12\text{H}_{19}\text{NO}

This compound features a piperidine ring with ethoxy and hydroxy substituents that contribute to its unique chemical behavior.

Antioxidant Properties

One of the most notable biological activities of 4-EHT is its antioxidant capability. It acts as a radical scavenger, which can mitigate oxidative stress by neutralizing reactive oxygen species (ROS). Research indicates that compounds similar to 4-EHT can inhibit peroxynitrite-mediated nitration of phenolic compounds, suggesting a protective role against oxidative damage in tissues .

The mechanism through which 4-EHT exerts its biological effects involves redox reactions. Nitroxide radicals can undergo reduction to hydroxylamines or oxidation to oxoammonium cations in biological systems. This property allows them to interact with superoxide radicals effectively, leading to the generation of hydrogen peroxide and molecular oxygen .

Inhibition of Inflammatory Processes

In addition to its antioxidant properties, 4-EHT has been studied for its potential to inhibit inflammatory processes. Nitroxides like 4-EHT can scavenge peroxynitrite (PN), a reactive species implicated in various inflammatory conditions. By reducing PN levels, these compounds may help alleviate tissue damage associated with inflammation .

Case Studies

  • Scavenging of Peroxynitrite : A study demonstrated that 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol), a related compound, effectively scavenged peroxynitrite in vitro. This suggests that 4-EHT may exhibit similar properties due to structural similarities .
  • Protective Effects in Models of Oxidative Stress : Research has shown that nitroxides can protect against oxidative damage in various cellular models. For instance, in models of neurodegenerative diseases, these compounds have been found to reduce cell death caused by oxidative stress .

Data Table: Biological Activities of 4-EHT and Related Compounds

CompoundActivity TypeMechanismReference
This compoundAntioxidantScavenges ROS and PN
4-Hydroxy-TEMPOAntioxidantReduces peroxynitrite levels
TEMPONeuroprotectiveProtects neurons from oxidative damage

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Ethoxy-1-hydroxy-2,2,6,6-tetramethylpiperidine with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) based on analogs like 4-phosphono-oxy derivatives. Use inert atmospheres to prevent oxidation of the hydroxylamine group. Purification via column chromatography or recrystallization ensures high purity. Monitor reaction progress using TLC or HPLC .
  • Safety : Follow protocols for handling air-sensitive compounds, including PPE (gloves, goggles) and fume hoods. Avoid contact with strong oxidizers to prevent unintended reactions .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Stability data for analogs suggest degradation risks from humidity and heat .
  • Handling : Use anhydrous solvents to prevent hydrolysis. Pre-cool equipment for reactions requiring low temperatures .

Advanced Research Questions

Q. What methodological approaches are recommended for quantifying extracellular superoxide radicals using this compound derivatives?

  • EPR Spectroscopy : Use cyclic hydroxylamine spin probes like PP-H (a structural analog) to trap superoxide, forming stable nitroxide radicals detectable via EPR. Calibrate measurements using known superoxide generators (e.g., xanthine/xanthine oxidase) .
  • Rate Constants : The reaction rate constant for PP-H with superoxide is 8.4×102M1s18.4 \times 10^2 \, \text{M}^{-1}\text{s}^{-1}. Validate extracellular specificity by comparing intracellular vs. extracellular ROS signals .

Q. How can researchers resolve contradictions in reported rate constants for reactions involving this compound analogs with reactive oxygen species?

  • Controlled Replication : Standardize experimental conditions (pH, temperature, solvent systems) across studies. For example, PP-H’s superoxide rate constant was determined at pH 7.4, mimicking physiological conditions .
  • Cross-Validation : Use complementary techniques (e.g., fluorescence assays or chemiluminescence) to corroborate EPR data. Address discrepancies in probe permeability or competing reactions (e.g., peroxynitrite interference) .

Q. What theoretical frameworks guide the use of this compound in studying oxidative stress mechanisms?

  • ROS Signaling Pathways : Link experiments to theories of redox signaling, such as the role of superoxide in apoptosis or inflammation. Use the compound to test hypotheses about extracellular ROS generation in specific cell types (e.g., endothelial cells) .
  • Antioxidant Mechanisms : Investigate its radioprotective or antioxidant efficacy by comparing it to derivatives like Tempace, which inhibits Fenton reactions and scavenges hydroxyl radicals .

Methodological Considerations Table

Parameter Recommendation Reference
Synthesis Purity ≥99% via HPLC/recrystallization
EPR Detection Limit 1–10 nM superoxide (using PP-H)
Storage Stability 6 months at 2–8°C under argon
Rate Constant Validation pH 7.4, 37°C, phosphate buffer

Key Challenges & Solutions

  • Challenge : Background oxidation in biological samples.
    Solution : Pre-treat samples with SOD/catalase to confirm superoxide-specific signals .
  • Challenge : Low solubility in aqueous media.
    Solution : Use water-soluble derivatives (e.g., phosphono-oxy or carboxy-modified analogs) .

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